molecular formula C7H11ClN2O B6588332 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1152505-36-6

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B6588332
CAS No.: 1152505-36-6
M. Wt: 174.63 g/mol
InChI Key: VDGAAWOBCLJHPZ-UHFFFAOYSA-N
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Description

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The unique electronic properties of the oxadiazole ring make it useful in the design of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 5-(butan-2-yl)-3-(methyl)-1,2,4-oxadiazole
  • 5-(butan-2-yl)-3-(bromomethyl)-1,2,4-oxadiazole
  • 5-(butan-2-yl)-3-(hydroxymethyl)-1,2,4-oxadiazole

Uniqueness

5-(butan-2-yl)-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

1152505-36-6

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-butan-2-yl-3-(chloromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H11ClN2O/c1-3-5(2)7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3

InChI Key

VDGAAWOBCLJHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NO1)CCl

Purity

95

Origin of Product

United States

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